1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid
Description
1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative characterized by a trifluoroethoxy carbonyl group attached to the nitrogen of the pyrrolidine ring and a carboxylic acid moiety at the 3-position. The trifluoroethoxy group introduces strong electron-withdrawing effects, which can enhance metabolic stability and influence molecular interactions in biological systems .
Properties
Molecular Formula |
C8H10F3NO4 |
|---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethoxycarbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H10F3NO4/c9-8(10,11)4-16-7(15)12-2-1-5(3-12)6(13)14/h5H,1-4H2,(H,13,14) |
InChI Key |
GKJHQVZWNYDHCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Protection of Pyrrolidine Nitrogen with (2,2,2-Trifluoroethoxy)carbonyl Group
The key step is the introduction of the (2,2,2-trifluoroethoxy)carbonyl protecting group onto the pyrrolidine nitrogen. This can be achieved by reacting pyrrolidine-3-carboxylic acid or its tert-butoxycarbonyl (Boc)-protected derivative with trifluoroethyl chloroformate or a related activated carbonate reagent under basic conditions.
| Reagent/Condition | Description |
|---|---|
| Base | Triethylamine or sodium carbonate |
| Solvent | Methanol, dichloromethane, or aqueous acetone |
| Temperature | 0°C to room temperature |
| Reaction time | 3 to 24 hours |
| Atmosphere | Inert atmosphere (nitrogen or argon) |
For example, triethylamine is added to a precooled solution of pyrrolidine-3-carboxylic acid in methanol under nitrogen, followed by addition of the trifluoroethyl chloroformate reagent. The reaction mixture is stirred, then worked up by acidification and extraction to isolate the protected product with high yield (up to 99%) and purity.
Alternative Protection via Boc Intermediate
In some procedures, pyrrolidine-3-carboxylic acid is first converted to the Boc-protected intermediate (1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid), which is then transformed into the trifluoroethoxycarbonyl derivative. This two-step protection strategy allows for better control of selectivity and stereochemistry.
Typical steps:
- Boc protection of pyrrolidine-3-carboxylic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of sodium hydroxide or triethylamine in dioxane or methanol.
- Subsequent substitution of the Boc group with trifluoroethoxycarbonyl moiety using trifluoroethyl chloroformate or similar reagents under mild conditions.
Enantioselective Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives
For obtaining enantiomerically enriched this compound, organocatalytic asymmetric Michael addition reactions have been developed. These involve the addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, followed by cyclization and functional group modifications to yield highly enantiomerically pure pyrrolidine-3-carboxylic acid derivatives with yields up to 97% ee.
Representative Patent Procedure
A patent (EP3015456A1) describes a method for preparing pyrrolidine-2-carboxylic acid derivatives involving:
- Use of lithium diisopropylamide (LDA) at low temperature (-78°C) for deprotonation.
- Addition of protected amino acid esters in THF.
- Reaction with formic acetic anhydride.
- Acid quenching and purification by chromatography.
- Final deprotection with trifluoroacetic acid (TFA) to yield the protected pyrrolidine derivative in 75.6% yield.
While this patent focuses on pyrrolidine-2-carboxylic acid derivatives, similar strategies are adaptable for the 3-carboxylic acid analogues with trifluoroethoxycarbonyl protection.
Comparative Table of Preparation Conditions and Yields
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography is commonly used for purification after protection steps.
- NMR Spectroscopy: ^1H and ^13C NMR confirm structure and purity; characteristic peaks for trifluoroethoxycarbonyl group are monitored.
- Mass Spectrometry: Electrospray ionization (ESI) MS confirms molecular weight.
- IR Spectroscopy: Carbonyl stretches (~1730 cm^-1) confirm ester and carbamate formation.
Summary and Recommendations
The preparation of this compound is best achieved via protection of the pyrrolidine nitrogen using trifluoroethyl chloroformate under mild basic conditions, often following or preceded by Boc protection for enhanced selectivity. The choice of solvent, base, and temperature critically influences yield and stereochemical integrity. For enantiomerically enriched products, organocatalytic asymmetric methods are recommended.
The methods described provide high yields (75-99%) and robust reproducibility. Analytical techniques including NMR, MS, and IR are essential for confirming product identity and purity.
This synthesis is well-documented across patents and peer-reviewed literature, ensuring its reliability for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. The pyrrolidine ring provides structural stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with structurally related pyrrolidine-3-carboxylic acid derivatives:
Key Observations :
- Fluorine Substitution : Fluorine-containing analogs (e.g., 2-fluorophenyl, 4-fluorophenylethyl) are common in pharmaceuticals due to enhanced binding affinity and metabolic resistance . The trifluoroethoxy group in the target compound may offer similar advantages .
- Functional Groups : The ketone (5-oxo) moiety in analogs like and may increase reactivity compared to the ester group in the target compound.
- Lipophilicity: Aliphatic chains (e.g., ethylhexanoyl in ) increase lipophilicity, whereas aromatic/fluorinated groups balance polarity and bioavailability.
Physicochemical Properties
Notes:
Biological Activity
1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid is a fluorinated organic compound with the molecular formula C₈H₉F₃N₁O₃ and a molecular weight of approximately 241.16 g/mol. This compound features a pyrrolidine ring substituted with a trifluoroethoxycarbonyl group and a carboxylic acid group, making it an intriguing candidate for various applications in medicinal chemistry and materials science due to its unique solubility and reactivity properties .
Synthesis
The synthesis of this compound typically involves several steps that may vary based on available reagents and desired yields. The presence of the trifluoroethoxy moiety enhances its solubility compared to other derivatives, which is crucial for biological activity .
Anticancer Activity
Recent studies have explored the anticancer properties of pyrrolidine derivatives, including those similar to this compound. For instance, research on related compounds demonstrated weak anticancer activity against A549 human lung adenocarcinoma cells. The viability post-treatment with these compounds was reported to be between 78% to 86%, indicating limited effectiveness compared to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Post-Treatment Viability (%) | Comparison with Cisplatin |
|---|---|---|
| Compound 1 | 78% - 86% | Lower |
| Compound 4 | Not specified | Lower |
| Compound 6 | 64% | Similar |
| Compound 7 | 61% | Similar |
Antimicrobial Activity
In addition to anticancer properties, studies have also investigated the antimicrobial activity of pyrrolidine derivatives. Compounds were screened against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. While specific data on the compound is limited, related studies indicate that structural modifications can significantly influence antimicrobial efficacy .
Case Studies
A study involving various pyrrolidine derivatives highlighted the structure-dependent nature of their biological activities. For example, substitutions on the phenyl ring enhanced anticancer activity significantly, with certain modifications leading to reduced viability in cancerous cells while sparing non-cancerous cells .
Case Study Summary:
- Objective: To evaluate the anticancer and antimicrobial activities of pyrrolidine derivatives.
- Methodology: MTT assay for cytotoxicity assessment on A549 cells; antimicrobial testing against resistant strains.
- Findings: Structure-dependent activity; specific substitutions enhanced efficacy.
Q & A
Q. Table 1: Comparative Reaction Conditions for Pyrrolidine Derivatives
| Functional Group Introduced | Solvent | Catalyst | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|
| Trifluoromethyl | THF | TFA | 60°C | 70–85% | |
| tert-Butoxycarbonyl | DCM | DMAP | RT | 65–75% |
Purification : Recrystallization (using ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Basic: What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Trifluoroethoxy protons resonate at δ 4.3–4.7 ppm (quartet, J = 8–10 Hz) .
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~170 ppm, while the trifluoroethoxy CF₃ group shows a triplet at δ 120–125 ppm .
- LC-MS : Molecular ion peaks ([M+H]⁺) confirm molecular weight. For example, a derivative with similar mass (C₁₀H₁₄F₃NO₄) shows m/z 298.1 .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for confirming the 3D arrangement .
Q. Table 2: Key Analytical Signatures
| Technique | Target Signal | Structural Confirmation | Reference |
|---|---|---|---|
| ¹⁹F NMR | δ -75 to -80 ppm (CF₃) | Trifluoroethoxy group | |
| IR Spectroscopy | 1720–1740 cm⁻¹ (C=O stretch) | Ester and carboxylic acid |
Advanced: How can computational chemistry methods optimize the synthesis and predict reactivity?
Answer:
- Reaction Path Search : Quantum mechanical calculations (DFT) model transition states to identify low-energy pathways for trifluoroethoxy group introduction .
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics, aiding solvent selection .
- Stereochemical Control : Molecular docking studies guide the design of chiral catalysts to minimize racemization during carboxylation .
Q. Example Workflow :
Use Gaussian or ORCA for DFT calculations to map esterification energy barriers.
Validate with experimental yields (e.g., 85% yield predicted vs. 82% observed) .
Advanced: What strategies resolve stereochemical challenges during synthesis?
Answer:
- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to enforce desired configurations at the pyrrolidine 3-position .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers, achieving >90% ee .
- Crystallization-Induced Diastereomer Resolution : Co-crystallization with chiral amines (e.g., cinchonidine) isolates enantiomers .
Case Study : A related compound, (2S,3S)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, achieved 98% ee via enzymatic resolution .
Advanced: How can researchers address contradictions in biological activity data for structural analogs?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing trifluoroethoxy with methoxy) and assess bioactivity trends .
- Data Triangulation : Combine NMR, LC-MS, and X-ray data to confirm structural consistency across batches .
- Meta-Analysis : Compare datasets from PubChem and independent studies to identify outliers (e.g., conflicting IC₅₀ values due to impurity gradients) .
Example : A trifluoromethyl analog showed 10x higher enzyme inhibition than its methoxy counterpart, attributed to enhanced electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
